

7-Methoxyquinoline Hydrochloride synthesis protocol

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Compound of Interest

Compound Name: 7-Methoxyquinoline Hydrochloride

CAS No.: 1418117-82-4

Cat. No.: B2413250

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An In-Depth Guide to the Laboratory-Scale Synthesis of **7-Methoxyquinoline Hydrochloride**

Abstract

This application note provides a comprehensive, technically-grounded protocol for the synthesis of **7-Methoxyquinoline Hydrochloride**, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinoline ring system is a foundational component in a wide array of pharmacologically active compounds, and functionalization at the 7-position can critically influence pharmacokinetic and pharmacodynamic properties.^{[1][2]} This guide details a robust, multi-step synthetic pathway, beginning with the construction of the 7-hydroxyquinoline precursor via the Skraup synthesis, followed by a Williamson ether synthesis for methylation, and culminating in the formation of the hydrochloride salt. The causality behind experimental choices, detailed step-by-step protocols, safety considerations, and characterization data are presented to ensure reproducibility and understanding for researchers and scientists.

Rationale and Synthesis Strategy

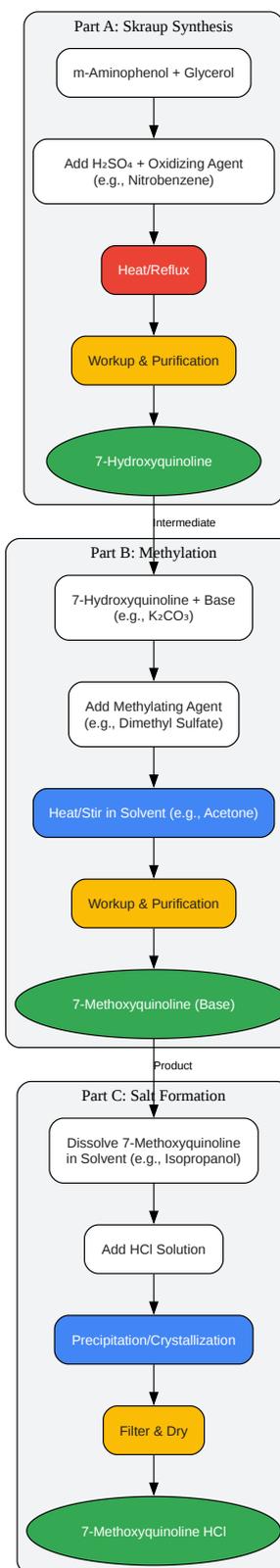
The selected synthetic strategy is a three-part process designed for reliability and scalability in a standard laboratory setting.

- Part A: Skraup Synthesis of 7-Hydroxyquinoline. This classic method is chosen for its ability to construct the quinoline core from readily available precursors. The reaction of m-

aminophenol with glycerol under acidic and oxidizing conditions provides a direct route to the 7-hydroxyquinoline intermediate.^{[1][3]}

- Part B: Methylation of 7-Hydroxyquinoline. A Williamson ether synthesis is employed to convert the hydroxyl group into a methoxy group. This is a fundamental and high-yielding reaction in organic chemistry, involving the deprotonation of the phenol to form a nucleophilic phenoxide, which then undergoes an SN2 reaction with a methylating agent.
- Part C: Formation of the Hydrochloride Salt. The final 7-methoxyquinoline base is converted to its hydrochloride salt. This step is crucial as the salt form often exhibits improved crystallinity, stability, and aqueous solubility, which are advantageous for handling, storage, and subsequent biological testing.

The overall workflow is depicted below.



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